C215

MmpL3 inhibitor target validation phenotypic screening

Obtain a benzimidazole-class MmpL3 inhibitor for orthogonal target engagement validation. C215 addresses the cross-resistance problem inherent to MmpL3 chemotypes: it selects distinct resistance mutations (L320P, V684A) unlike pyrrole or SQ109 inhibitors, enabling clade-specific mechanistic studies. Identified under glycerol-independent HTS conditions, it exhibits an IC90 of 16 µM against M. tuberculosis H37Rv, macrophage efficacy, and limited mammalian cytotoxicity. Supplied as ≥98% pure solid with comprehensive QC documentation, suitable for phenotypic screening, resistance mapping, and host-pathogen assays.

Molecular Formula C17H17Cl2N3
Molecular Weight 334.2 g/mol
Cat. No. B1663142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC215
SynonymsN-(2,4-Dichlorobenzyl)-1-propyl-1H-benzo[d]imidazol-5-amine
Molecular FormulaC17H17Cl2N3
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3
InChIKeyPWEPSIFNTIQCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C215 MmpL3 Inhibitor Overview


C215 (N-(2,4-dichlorobenzyl)-1-propyl-1H-benzo[d]imidazol-5-amine; CAS 912780-51-9; MW 334.24; formula C17H17Cl2N3) is a potent small-molecule inhibitor of Mycobacterial membrane protein Large 3 (MmpL3), an essential trehalose monomycolate flippase required for mycobacterial cell wall biosynthesis [1]. Identified via high-throughput screening (HTS), C215 exhibits an IC90 of 16 μM against Mycobacterium tuberculosis H37Rv with glycerol-independent activity, limited non-specific mammalian cell toxicity, and demonstrated intracellular efficacy against M. tuberculosis within macrophages [2]. The compound belongs to the benzimidazole chemical class and has been validated as an MmpL3-targeting probe through resistance mutation mapping and cross-resistance profiling [3].

Target Engagement
MmpL3 flippase inhibition study fit
Screening Context
Glycerol-independent activity profiling
Model Context
Intramacrophage infection assay context
Chemotype
Benzimidazole-class MmpL3 probe

C215 Differentiation from Other MmpL3 Inhibitors


MmpL3 inhibitors exhibit profound scaffold-dependent divergence in resistance mutation spectra, cross-resistance profiles, and structure-activity relationships. C215 (benzimidazole), BM212 (1,5-diphenyl pyrrole), and SQ109 (1,2-ethylenediamine) each select for distinct mmpL3 resistance-conferring mutations—L320P/V684A for C215, V681I/G253E for pyrrole derivatives, and Q40R for SQ109—resulting in non-overlapping cross-resistance clades [1]. Cluster analysis of 13 MmpL3 inhibitors against 24 mmpL3 mutants revealed that C215 and BM212 occupy separate clades with minimal cross-resistance, meaning that substitution with an alternative chemotype invalidates target engagement validation and cross-resistance conclusions [2]. Furthermore, C215 was identified under glycerol-independent screening conditions—a metabolic context not replicated in BM212 or SQ109 discovery campaigns—which directly influences the compound's activity profile against metabolically adapted bacilli [3].

Dimension
C215 (Benzimidazole)
BM212 / SQ109 Class
Resistance clade
Distinct clade (L320P)
Separate clade (V681I / Q40R)
Cross-resistance
Non-overlapping with pyrroles
May not transfer to C215
Discovery context
Glycerol-independent HTS
Standard glycerol-dependent assays
Chemotype substitution invalidates target engagement validation and cross-resistance conclusions. MmpL3 inhibitor resistance profiles are scaffold-dependent.

C215 Quantitative Differentiation Evidence


mmpL3-Dependent Activity in Phenotypic Screen

In a direct head-to-head phenotypic screen, C215 was tested alongside SQ109 and 161 other compounds against wild-type M. tuberculosis and a pooled population of 24 unique mmpL3 mutant strains. At 20 μM, C215 exhibited significantly reduced growth inhibition in the mmpL3 mutant pool relative to wild-type, confirming mmpL3-dependent activity [1]. This screen independently validated C215 as an MmpL3 inhibitor in a comparative assay context that also identified six novel MmpL3-targeting chemotypes [1].

Phenotypic screen
Head-to-head
≥1.5× reduced activity in mmpL3 mutant pool vs WT at 20 μM
Supports MmpL3-dependent target validation context
24-strain mutant pool; SQ109 positive control; 9-day assay
MmpL3 inhibitor target validation phenotypic screening

Cross-Resistance Clade vs Pyrrole Inhibitors

Dose-response cross-resistance profiling of 13 MmpL3 inhibitors against 24 unique mmpL3 mutants identified two distinct clades of inhibitors. C215 clusters separately from BM212 and related 1,5-diphenyl pyrroles, indicating that resistance mutations conferring resistance to one chemotype do not broadly cross-protect against C215 [1]. Pairwise combination studies revealed that inhibitor interactions are clade-specific, with differential resistance patterns mapping to distinct structural domains of MmpL3 [1]. The L320P mutation—characteristic of C215-resistant mutants—occurs in a domain distinct from the V681I/G253E mutations associated with pyrrole derivative resistance [2].

Cross-resistance clade
Head-to-head
Distinct clade from BM212 / pyrrole inhibitors
Supports inhibitor-specific resistance mechanism studies
13 inhibitors × 24 mmpL3 mutants; dose-response matrix
cross-resistance MmpL3 mutation inhibitor clustering

Glycerol-Independent Activity Profiling

C215 was identified in a high-throughput screen that specifically selected for glycerol-independent activity against M. tuberculosis H37Rv [1]. The compound demonstrated an IC90 of 16 μM against M. tuberculosis under these glycerol-independent conditions . In contrast, BM212 and pyrrole derivatives were identified under standard glycerol-containing assay conditions, and neither AU1235 nor SQ109 showed detectable activity against M. tuberculosis H37Rv in anaerobic or non-replicating models [2]. This metabolic context distinction is critical, as glycerol metabolism significantly alters mycobacterial physiology and compound susceptibility.

Glycerol-independent
Cross-study
IC90 = 16 μM (glycerol-independent HTS conditions)
Supports metabolic adaptation assay context
BM212 identified under glycerol-dependent conditions
glycerol-independent metabolic adaptation HTS screening

Intramacrophage Antimycobacterial Activity

C215 exhibits demonstrated efficacy against M. tuberculosis growing within macrophages [1]. This intracellular activity profile is essential for compounds intended to target bacilli in their natural host cell reservoir. For comparison, BM212 also demonstrates intracellular activity against M. avium in U937 cells with a MIC of 0.5 μg/mL, while SQ109 shows intracellular amastigote activity (IC50 = 0.5–1 μM) but is primarily characterized for extracellular trypomastigote inhibition . Among MmpL3 inhibitors, only 1,5-diphenyl pyrroles (including BM212 derivatives) have reported activity against non-replicating mycobacteria, with neither AU1235 nor SQ109 showing detectable activity in anaerobic models [2].

Intramacrophage activity
Cross-study
Activity against M. tuberculosis in macrophages (reported positive)
Supports host-cell infection model context
BM212 active in U937 cells (M. avium); SQ109 active in amastigotes
intracellular efficacy macrophage infection host-pathogen

C215 Optimal Research Applications


MmpL3 Target Validation Studies

Use C215 as a benzimidazole-class MmpL3 inhibitor control in experiments requiring orthogonal chemotype validation. The compound's identification in a direct head-to-head phenotypic screen against an mmpL3 mutant pool confirms its target dependency [1]. For studies comparing MmpL3 inhibitor mechanisms, C215 serves as a distinct clade representative separate from pyrrole-based inhibitors (BM212 derivatives), enabling cross-resistance profiling and combination interaction studies [2].

Metabolic Adaptation & Carbon Source Studies

Employ C215 in investigations of mycobacterial metabolic plasticity, particularly studies examining glycerol-independent growth conditions. Unlike BM212 and SQ109 which were identified under standard glycerol-containing assays, C215 was validated under glycerol-independent HTS conditions [3]. This unique discovery context makes C215 the preferred MmpL3 inhibitor for experiments assessing compound susceptibility under altered carbon source availability or in models mimicking nutrient-limited host microenvironments.

Intracellular Macrophage Infection Models

Deploy C215 in ex vivo macrophage infection assays to assess anti-mycobacterial activity against intracellular bacilli. The compound demonstrates validated efficacy against M. tuberculosis growing within macrophages [3]. With limited non-specific mammalian cell toxicity reported from HTS characterization , C215 offers a favorable therapeutic window for host-pathogen interaction studies where compound cytotoxicity to host cells must be minimized.

mmpL3 Resistance Mutant Characterization

Utilize C215 as a reference compound for generating and characterizing mmpL3 resistance mutations distinct from those selected by other chemotypes. C215-resistant mutants harbor unique amino acid substitutions (L320P, T667A, V684A, V51A) that differ from mutations conferring resistance to pyrroles (V681I, G253E) or SQ109 (Q40R) [4]. This compound-specific resistance signature enables researchers to map inhibitor binding determinants on MmpL3 and investigate structure-function relationships across inhibitor clades.

Application
Selection Property
Validation Focus
MmpL3 target validation
Benzimidazole chemotype control
Target dependency in mmpL3 mutant panels
Metabolic adaptation studies
Glycerol-independent activity profile
Carbon source utilization assay context
Macrophage infection models
Intracellular antimycobacterial context
Host-cell cytotoxicity endpoint review
Resistance mutant characterization
L320P/T667A/V684A mutation signature
Inhibitor binding determinant mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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